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molecular formula C11H15NO4 B1295841 Diethyl 3-methyl-1h-pyrrole-2,4-dicarboxylate CAS No. 5448-16-8

Diethyl 3-methyl-1h-pyrrole-2,4-dicarboxylate

Cat. No. B1295841
M. Wt: 225.24 g/mol
InChI Key: KJPYNVNXXUELAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07030112B2

Procedure details

To a solution of ethyl isocyanoacetate (38.1 mL, 0.34 mol) and DBU (50.8 mL, 0.34 mol) in THF (400 mL) at 50° C. was added a solution of acetaldehyde (9.5 mL, 0.17 mol) in THF (100 mL) over 25 min. The reaction mixture was stirred at 55° C. for 17 h, cooled to 25° C. and acetic acid (20 mL) was slowly added. The resulting mixture was concentrated in vacuo and the resulting residue was dissolved in ethyl acetate (800 mL) and washed with HCl (1 N, 3×300 mL). The combined aqueous washes were extracted with ethyl acetate (3×200 mL) and the combined organic layer were washed with NaHCO3 (sat. aq., 3×200 mL), water (100 mL) and brine (100 mL) and then concentrated in vacuo to afford a dark brown oil. Elution of this oil through a silica pad using ethyl acetate/hexanes (1:1) and the concentration in vacuo provided compound 1A (16 g, 42% yield) as a yellow solid. HPLC: 100% at 3.536 min (retention time) (YMC S5 ODS column, 4.6×═mm, eluting with 10-90% aqueous methanol over 4 min containing 0.2% phosphoric acid, 4 mL/min, monitoring at 220 nm). MS (ES): m/z 226.0 [M+H]+. B. Preparation of 1-Amino-3-methyl-1H-pyrrole-2,4-dicarboxylic acid diethyl ester (1B)
Quantity
38.1 mL
Type
reactant
Reaction Step One
Name
Quantity
50.8 mL
Type
reactant
Reaction Step One
Quantity
9.5 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Yield
42%

Identifiers

REACTION_CXSMILES
[N+:1]([CH2:3][C:4]([O:6][CH2:7][CH3:8])=[O:5])#[C-:2].[CH2:9]1[CH2:19][CH2:18]N2C(=NCCC2)C[CH2:10]1.[CH:20](=[O:22])[CH3:21].C(O)(=[O:25])C>C1COCC1>[CH2:7]([O:6][C:4]([C:3]1[NH:1][CH:2]=[C:9]([C:10]([O:22][CH2:20][CH3:21])=[O:25])[C:19]=1[CH3:18])=[O:5])[CH3:8]

Inputs

Step One
Name
Quantity
38.1 mL
Type
reactant
Smiles
[N+](#[C-])CC(=O)OCC
Name
Quantity
50.8 mL
Type
reactant
Smiles
C1CCC2=NCCCN2CC1
Name
Quantity
9.5 mL
Type
reactant
Smiles
C(C)=O
Name
Quantity
400 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 55° C. for 17 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 25° C.
CONCENTRATION
Type
CONCENTRATION
Details
The resulting mixture was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the resulting residue was dissolved in ethyl acetate (800 mL)
WASH
Type
WASH
Details
washed with HCl (1 N, 3×300 mL)
EXTRACTION
Type
EXTRACTION
Details
The combined aqueous washes were extracted with ethyl acetate (3×200 mL)
WASH
Type
WASH
Details
the combined organic layer were washed with NaHCO3 (sat. aq., 3×200 mL), water (100 mL) and brine (100 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a dark brown oil
WASH
Type
WASH
Details
Elution of this oil through a silica pad
CONCENTRATION
Type
CONCENTRATION
Details
the concentration in vacuo

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
C(C)OC(=O)C=1NC=C(C1C)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 16 g
YIELD: PERCENTYIELD 42%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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